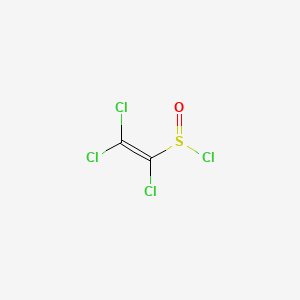
1,2,2-Trichloroethylenesulfinyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2-Trichloroethylenesulfinyl chloride is an organosulfur compound characterized by the presence of three chlorine atoms and a sulfinyl chloride group attached to an ethylene backbone
準備方法
Synthetic Routes and Reaction Conditions
1,2,2-Trichloroethylenesulfinyl chloride can be synthesized through the chlorination of ethylene derivatives in the presence of catalysts. One common method involves the use of ferric chloride (FeCl₃) as a catalyst to promote the chlorination reaction. The reaction typically occurs at elevated temperatures and under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production .
化学反応の分析
Types of Reactions
1,2,2-Trichloroethylenesulfinyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfinyl chloride group to other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include N-chlorosuccinimide (NCS) and tetrabutylammonium chloride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorine atoms under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,2,2-Trichloroethylenesulfinyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,2-Trichloroethylenesulfinyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfinyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
1,1,2,2-Tetrachloroethane: A related compound with four chlorine atoms attached to an ethane backbone.
Trichloroethylene: Another chlorinated ethylene derivative with different reactivity and applications.
Uniqueness
1,2,2-Trichloroethylenesulfinyl chloride is unique due to the presence of both sulfinyl chloride and multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .
特性
CAS番号 |
50839-13-9 |
|---|---|
分子式 |
C2Cl4OS |
分子量 |
213.9 g/mol |
IUPAC名 |
1,2,2-trichloroethenesulfinyl chloride |
InChI |
InChI=1S/C2Cl4OS/c3-1(4)2(5)8(6)7 |
InChIキー |
NLBFKDNVKWCPHK-UHFFFAOYSA-N |
正規SMILES |
C(=C(Cl)Cl)(S(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


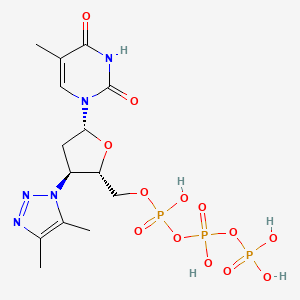
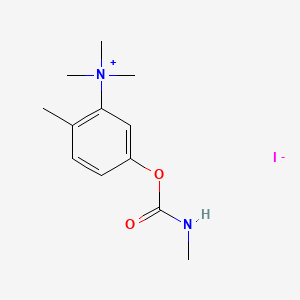
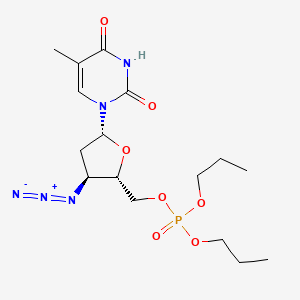



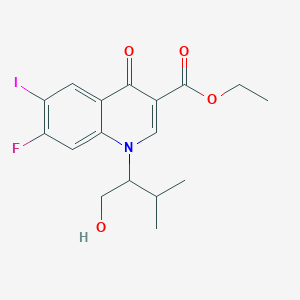
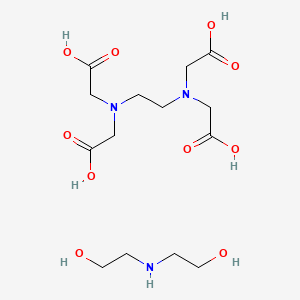
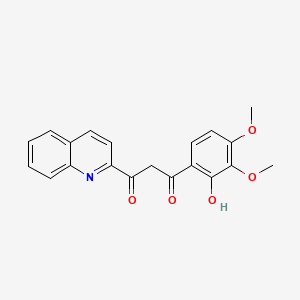
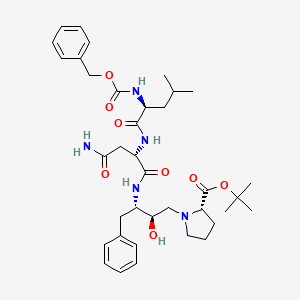


![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)

